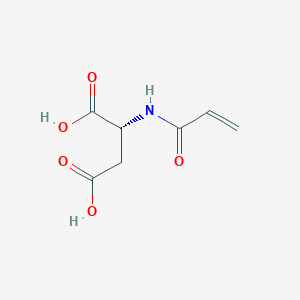
(2R)-2-(prop-2-enamido)butanedioic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R)-2-(prop-2-enamido)butanedioic acid is an organic compound with a complex structure that includes both amide and carboxylic acid functional groups
作用机制
Target of Action
Acryloyl-D-aspartic acid is a potent compound that has been found to target the KRAS(G12D) variant, which is prevalent in nearly 30% of human cancers . The compound forms a salt bridge with the Asp12 residue of the mutant protein .
Mode of Action
The interaction of Acryloyl-D-aspartic acid with its targets results in the formation of a salt bridge between the piperazine moiety of the inhibitors and the Asp12 residue of the mutant protein . This interaction disrupts the KRAS–CRAF interaction, thereby inhibiting the proliferation of cancer cells .
Biochemical Pathways
Acryloyl-D-aspartic acid affects the aspartate metabolic pathway, which is associated with multiple metabolic processes such as protein synthesis, nucleotide metabolism, TCA cycle, glycolysis, and hormone biosynthesis . Aspartate, the precursor of Acryloyl-D-aspartic acid, is the common precursor of the essential amino acids lysine, threonine, methionine, and isoleucine in higher plants .
Pharmacokinetics
It has been reported that acryloyl-d-aspartic acid-based hydrogels have shown persistent stability under physiological conditions . This suggests that the compound may have good bioavailability.
Result of Action
The molecular and cellular effects of Acryloyl-D-aspartic acid’s action include the inhibition of cancer cell proliferation as well as MAPK signaling . In addition, Acryloyl-D-aspartic acid-based hydrogels have been used to achieve rapid hemostasis in different bleeding models in mice .
Action Environment
The action, efficacy, and stability of Acryloyl-D-aspartic acid can be influenced by environmental factors. For instance, Acryloyl-D-aspartic acid-based hydrogels have been shown to maintain their adhesive strength and seal damaged organs firmly to withstand external forces under physiological conditions . This suggests that the compound’s action may be influenced by the physiological environment in which it is used.
生化分析
Biochemical Properties
Acryloyl-D-aspartic acid, like its parent compound D-aspartic acid, may interact with various enzymes, proteins, and other biomolecules . D-aspartic acid is known to bind to N-methyl-D-aspartate receptors (NMDARs) in the brain, influencing neuroplasticity and brain activity . It also helps regulate hormones like prolactin, oxytocin, melatonin, and testosterone
Cellular Effects
D-aspartic acid has been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . It functions as a neurotransmitter, transmitting signals between nerves and other cells
Molecular Mechanism
D-aspartic acid is known to stimulate the production and release of testosterone through multiple pathways in the hypothalamic-pituitary-gonadal (HPG) axis . It may increase the release of gonadotropin-releasing hormone (GnRH) from the hypothalamus, which in turn stimulates the pituitary gland to release luteinizing hormone (LH). LH then signals the testes to produce testosterone .
Temporal Effects in Laboratory Settings
D-aspartic acid has been shown to increase testosterone levels in some populations, though the evidence is inconsistent
Dosage Effects in Animal Models
Studies on D-aspartic acid have shown that supplementing with 3 grams a day can increase testosterone levels by 42% in males without athletic training . Taking up to 6 grams daily has not shown benefit for males trained in weight lifting, either in testosterone concentrations or athletic performance .
Metabolic Pathways
D-aspartic acid is involved in the aspartate-glutamate pathway of amino acid metabolism, serving as a common precursor for basic amino acids such as isoleucine, lysine, methionine, threonine . It can also be converted into glutamate and asparagine
Transport and Distribution
D-aspartic acid is known to be present in specific cells, indicating the existence of specific molecular components that regulate D-aspartic acid levels and localization in tissues .
Subcellular Localization
D-aspartic acid is known to have two different intracellular localization patterns: cytoplasmic and vesicular
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(prop-2-enamido)butanedioic acid typically involves the reaction of a suitable amine with a dicarboxylic acid derivative. One common method is the amidation reaction, where an amine reacts with a dicarboxylic acid anhydride under controlled conditions to form the desired amide. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a catalyst like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product. The use of automated systems also minimizes human error and increases efficiency.
化学反应分析
Types of Reactions
(2R)-2-(prop-2-enamido)butanedioic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen or the carboxylic acid groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted amides or esters.
科学研究应用
(2R)-2-(prop-2-enamido)butanedioic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of polymers and other advanced materials.
相似化合物的比较
Similar Compounds
- (2R)-2-(prop-2-enamido)pentanedioic acid
- (2R)-2-(prop-2-enamido)hexanedioic acid
- (2R)-2-(prop-2-enamido)heptanedioic acid
Uniqueness
(2R)-2-(prop-2-enamido)butanedioic acid is unique due to its specific chain length and functional group arrangement, which confer distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying degrees of biological activity.
属性
IUPAC Name |
(2R)-2-(prop-2-enoylamino)butanedioic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO5/c1-2-5(9)8-4(7(12)13)3-6(10)11/h2,4H,1,3H2,(H,8,9)(H,10,11)(H,12,13)/t4-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UILJLCFPJOIGLP-SCSAIBSYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC(CC(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC(=O)N[C@H](CC(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
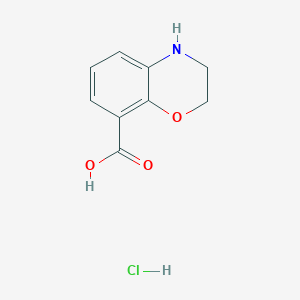
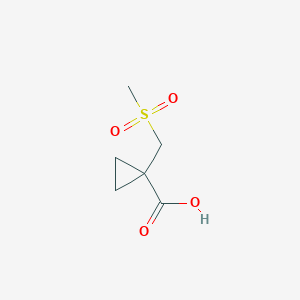
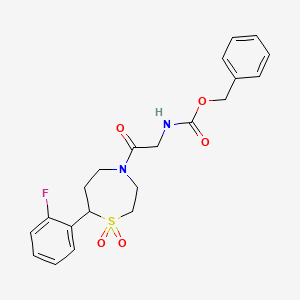
![N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-1,3-benzothiazole-2-carboxamide](/img/structure/B2629717.png)
![7-(2,3-dimethoxyphenyl)-5-methyl-N-(pyridin-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2629718.png)
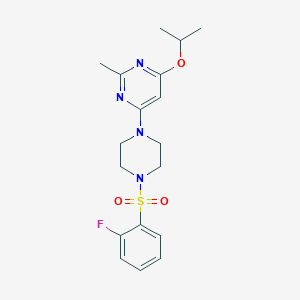


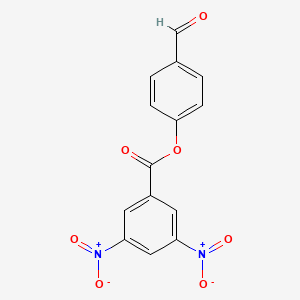
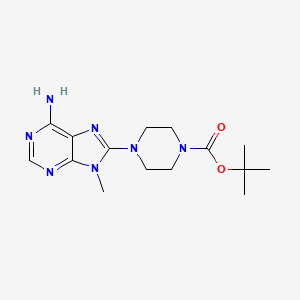
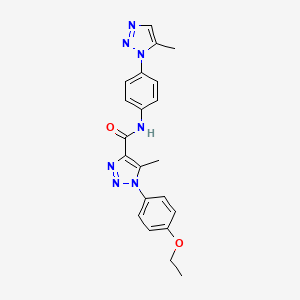
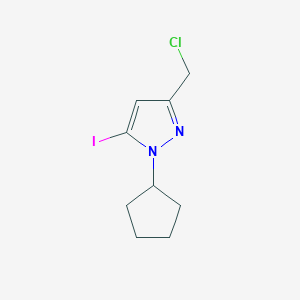
![N-(1-cyanocyclopentyl)-2-{[2-(3-hydroxypiperidine-1-carbonyl)phenyl]amino}acetamide](/img/structure/B2629729.png)
![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-(naphthalen-2-yloxy)acetamide](/img/structure/B2629733.png)
